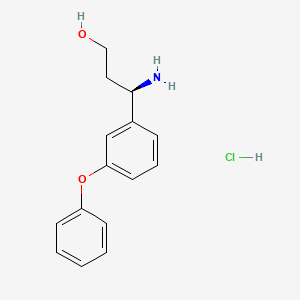
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a phenoxyphenyl group, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenoxy group can be reduced to form phenols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3R)-3-amino-3-phenylpropanenitrile: Shares a similar backbone but lacks the phenoxy group.
3-((4-hydroxyphenyl)amino)propanoic acid derivatives: Similar in structure but with different functional groups.
Uniqueness
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol hydrochloride is unique due to the presence of both the amino and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(3-phenoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13;/h1-8,11,15,17H,9-10,16H2;1H/t15-;/m1./s1 |
InChI 键 |
AVESJXFZJUNXKF-XFULWGLBSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CCO)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


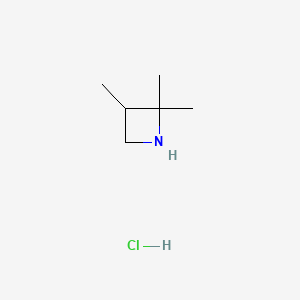
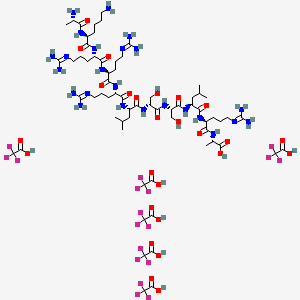
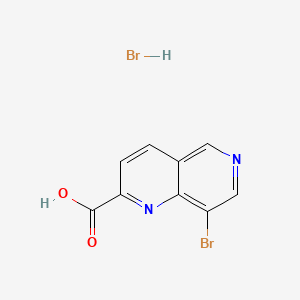
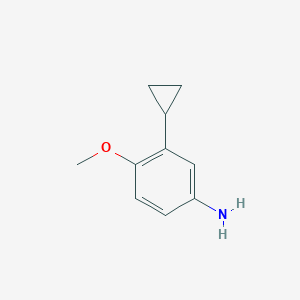
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
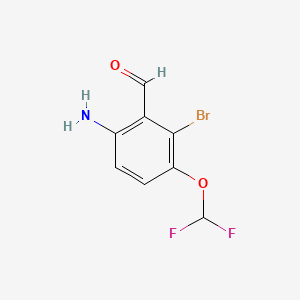
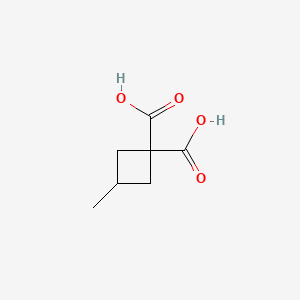
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
